molecular formula C23H28N6O3 B2919108 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1172278-88-4

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2919108
CAS No.: 1172278-88-4
M. Wt: 436.516
InChI Key: SXTDNTHJJGYASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group and the imidazole ring. Common reagents used in these reactions include diethoxybenzoyl chloride, piperazine, and 2-methylimidazole. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-4-31-19-7-6-18(14-20(19)32-5-2)23(30)28-12-10-27(11-13-28)21-15-22(26-16-25-21)29-9-8-24-17(29)3/h6-9,14-16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTDNTHJJGYASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.